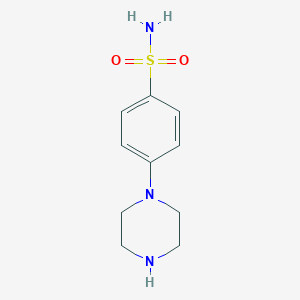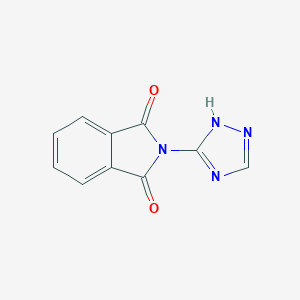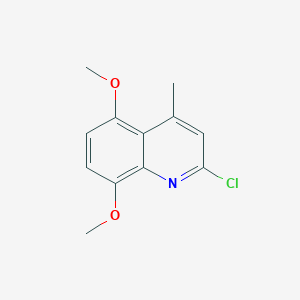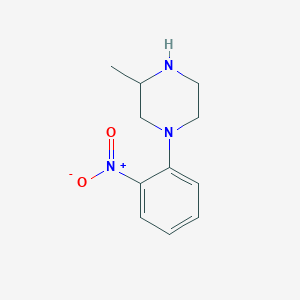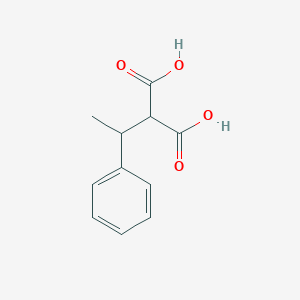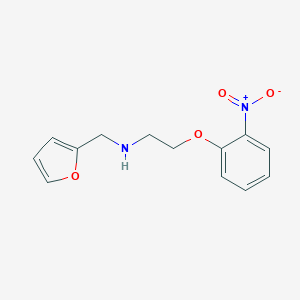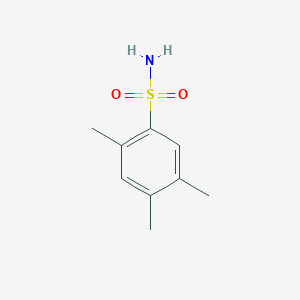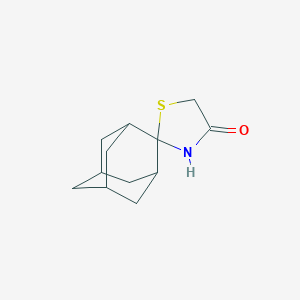![molecular formula C19H14O B187817 2-(4-Methylphenyl)indeno[2,1-b]pyran CAS No. 62096-33-7](/img/structure/B187817.png)
2-(4-Methylphenyl)indeno[2,1-b]pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)indeno[2,1-b]pyran, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent activity at the cannabinoid receptors. This compound belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA.
作用机制
The mechanism of action of 2-(4-Methylphenyl)indeno[2,1-b]pyran is similar to other synthetic cannabinoids, which act as agonists at the CB1 and CB2 receptors. These receptors are G protein-coupled receptors that are widely distributed throughout the body, including the brain, immune system, and peripheral tissues. When activated by 2-(4-Methylphenyl)indeno[2,1-b]pyran, these receptors modulate various signaling pathways that are involved in pain perception, appetite, mood, and memory.
生化和生理效应
2-(4-Methylphenyl)indeno[2,1-b]pyran has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, sedation, hypothermia, and alterations in locomotor activity and memory. The compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, reward, and cognition.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Methylphenyl)indeno[2,1-b]pyran in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to investigate the specific effects of CB1 and CB2 receptor activation without the confounding effects of other neurotransmitter systems. However, one limitation of using synthetic cannabinoids in general is their potential for off-target effects and toxicity, which can complicate data interpretation and limit the translational relevance of the findings.
未来方向
There are several future directions for research on 2-(4-Methylphenyl)indeno[2,1-b]pyran. One area of interest is the development of more selective and potent synthetic cannabinoids that can be used as research tools for investigating the endocannabinoid system. Another area of interest is the investigation of the long-term effects of synthetic cannabinoid exposure on brain structure and function, particularly in adolescent and young adult populations. Finally, there is a need for more translational research on the therapeutic potential of synthetic cannabinoids for various medical conditions, including pain, anxiety, and neurodegenerative disorders.
合成方法
2-(4-Methylphenyl)indeno[2,1-b]pyran can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with indole-3-carboxamide in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
2-(4-Methylphenyl)indeno[2,1-b]pyran has been extensively studied in vitro and in vivo for its activity at the cannabinoid receptors. It has been shown to have high affinity and potency at both the CB1 and CB2 receptors, which are the primary targets for endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. The compound has also been used in various animal models to investigate its effects on behavior, cognition, and pain perception.
属性
CAS 编号 |
62096-33-7 |
|---|---|
产品名称 |
2-(4-Methylphenyl)indeno[2,1-b]pyran |
分子式 |
C19H14O |
分子量 |
258.3 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C19H14O/c1-13-6-8-14(9-7-13)18-11-10-17-16-5-3-2-4-15(16)12-19(17)20-18/h2-12H,1H3 |
InChI 键 |
HFLYEJHKVFZBRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2 |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



